Product packaging for Samarium (153Sm) lexidronam(Cat. No.:CAS No. 122575-21-7)

Samarium (153Sm) lexidronam

Cat. No.: B053744
CAS No.: 122575-21-7
M. Wt: 586.02 g/mol
InChI Key: JSTADIGKFYFAIY-GJNDDOAHSA-K
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Description

Contextualizing Radiopharmaceutical Development for Bone-Targeted Agents

The development of bone-targeted radiopharmaceuticals is driven by the clinical need to manage bone metastases, a frequent and painful complication of various cancers. wustl.eduresearchgate.net The primary goal of these agents is to deliver cytotoxic radiation directly to the metastatic sites within the bone, thereby alleviating pain and potentially inhibiting tumor growth, while minimizing damage to surrounding healthy tissues. openmedscience.comnih.gov This targeted approach is made possible by designing molecules that have a high affinity for the bone matrix, particularly in areas of active bone formation or resorption that are characteristic of metastatic lesions. youtube.com

The core principle behind these agents involves linking a therapeutic radioisotope to a "bone-seeking" molecule. snmjournals.org Research in this area has focused on identifying suitable radionuclides with appropriate decay characteristics (e.g., particle emission type, energy, and half-life) and developing chelating agents that can stably bind these radionuclides and direct them to the skeletal system. nih.gov The selection of the central metal ion and the chelating ligand is critical as it dictates the in vivo stability and biological behavior of the resulting complex.

Evolution of Bone-Targeted Radionuclide Therapies in Research

The field of bone-targeted radionuclide therapy has undergone significant evolution since its inception. nih.gov Early research and clinical use involved first-generation agents like Phosphorus-32 (³²P) and later second-generation agents such as Strontium-89 (⁸⁹Sr). snmjournals.orgnih.gov These radionuclides localize to bone through mechanisms mimicking calcium pathways or inorganic phosphate (B84403) uptake. nih.gov

The development of third-generation agents, including Samarium-153 (B1220927) lexidronam, marked a significant advancement. researchgate.netnih.gov This new class of radiopharmaceuticals utilizes phosphonate-based chelators, like EDTMP, which exhibit a strong affinity for the hydroxyapatite (B223615) component of the bone matrix. nih.govnbinno.com This chelation chemistry allows for the use of a wider range of therapeutic radionuclides, including lanthanides like Samarium-153. researchgate.netnih.gov

A pivotal shift in the research paradigm has been the move from purely palliative endpoints, such as pain relief, to demonstrating survival benefits. nih.gov The advent of alpha-emitting radionuclides, such as Radium-223, has further transformed the landscape, establishing that bone-targeted radionuclide therapy can extend patient survival in certain cancers. nih.govnih.gov This evolution reflects a deeper understanding of cancer biology and advancements in radiochemistry, leading to more precise and effective treatments. nih.govresearchgate.net

The mechanism of action for Samarium (153Sm) lexidronam is centered on its targeted delivery of beta radiation to sites of active bone turnover. openmedscience.com The ethylenediaminetetramethylene phosphonic acid (EDTMP) component of the complex acts as a bone-seeking agent, binding to hydroxyapatite crystals in the bone matrix. nih.gov This process is particularly enhanced in areas of osteoblastic activity, which are common in bone metastases from cancers such as prostate and breast cancer. openmedscience.comsapub.org

Once localized at these sites, the radioactive isotope Samarium-153 decays, emitting both beta particles and gamma photons. asianjpr.comradiopaedia.org The beta particles are the primary therapeutic component, delivering a localized dose of radiation that can kill nearby cancer cells. drugbank.comyoutube.com

Below are the key physical characteristics of Samarium-153:

PropertyValue
Half-life46.3 hours (1.93 days) asianjpr.com
Beta Emissions (Max Energies)640 keV (30%), 710 keV (50%), 810 keV (20%) asianjpr.com
Average Beta Particle Energy233 keV asianjpr.com
Gamma Emission103 keV (29%) asianjpr.com
Max Beta Particle Range in Water3.0 mm asianjpr.com

The relatively short half-life of Samarium-153 allows for a rapid delivery of the radiation dose. nih.gov The emission of gamma photons is an additional advantage, as it enables imaging of the radiopharmaceutical's distribution in the body using a gamma camera, allowing for verification of uptake in the targeted lesions. radiopaedia.orgopenmedscience.com

Research findings from various clinical trials have demonstrated the efficacy of this compound in providing pain relief for patients with painful bone metastases. nih.govnih.gov Double-blind, placebo-controlled studies have shown statistically significant reductions in pain scores for patients treated with Samarium-153 lexidronam compared to placebo. nih.gov

One significant trial reported that pain relief was observed within the first week of administration in a majority of patients who responded to the treatment, and this relief persisted for several weeks. nih.gov Another study highlighted that a significant correlation was found between the reduction in opioid analgesic use and pain scores for patients receiving a specific dose of the radiopharmaceutical. nih.gov

The table below summarizes findings from a notable clinical study:

Outcome MeasureResult
Pain ReductionSignificant reductions in pain were observed in patients receiving 1.0 mCi/kg of the active drug during the first 4 weeks. nih.gov
Onset of Pain ReliefPain relief was experienced as early as one week in many patients. asianjpr.comnih.gov
Duration of Pain ReliefPersistence of pain relief was noted through week 16 in a substantial percentage of responding patients. nih.gov

Further research has explored the use of Samarium-153 lexidronam in various cancer types with bone metastases, including prostate, breast, and lung cancer, demonstrating its broad applicability in palliative care. sapub.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17N2O12P4Sm B053744 Samarium (153Sm) lexidronam CAS No. 122575-21-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Samarium Sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor. The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain. The onset of pain relief was experienced as early as one week in the majority of patients.

CAS No.

122575-21-7

Molecular Formula

C6H17N2O12P4Sm

Molecular Weight

586.02 g/mol

IUPAC Name

[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate;samarium-153(3+)

InChI

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3

InChI Key

JSTADIGKFYFAIY-GJNDDOAHSA-K

SMILES

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]

Isomeric SMILES

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[153Sm+3]

Canonical SMILES

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[Sm+3]

Synonyms

153Sm-EDTMP
Quadramet
samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21)
samarium (153Sm) lexidronam
samarium ethylenediaminetetramethylenephosphonate
samarium Sm-153 lexidronam
samarium-153 lexidronam
samarium-153-EDTMP
Sm-EDTMP

Origin of Product

United States

Radiochemical Synthesis, Production, and Characterization of Samarium 153sm Lexidronam

Nuclear Reactor Production of Samarium-153 (B1220927) Isotope

The production of the therapeutic radionuclide Samarium-153 (¹⁵³Sm) is a controlled process that occurs within a nuclear reactor. radiacode.com It does not occur naturally and is synthesized through the neutron activation of a stable samarium isotope. radiacode.comradiacode.com

Neutron Activation of Enriched Samarium-152 Oxide

Samarium-153 is produced by the neutron bombardment of isotopically enriched Samarium-152 oxide (¹⁵²Sm₂O₃) in a nuclear reactor. nih.govradiopaedia.orgresearchgate.net This process involves irradiating the stable ¹⁵²Sm target material with thermal neutrons. frontiersin.org The ¹⁵²Sm nucleus captures a neutron, transforming it into the radioactive isotope ¹⁵³Sm. frontiersin.org This method yields ¹⁵³Sm with high radionuclidic purity. researchgate.net Following irradiation, the ¹⁵³Sm₂O₃ is dissolved in hydrochloric acid to form ¹⁵³SmCl₃, which is then used for chelation. nih.gov

Decay Properties of Samarium-153: Beta and Gamma Emissions for Therapeutic and Diagnostic Applications

Samarium-153 has a physical half-life of 46.3 hours, or approximately 1.93 days. wikipedia.orgradiacode.comradiopaedia.org It undergoes beta decay, transforming into a stable daughter nuclide, Europium-153 (¹⁵³Eu). researchgate.netfrontiersin.org This decay process involves the emission of both beta particles and gamma photons, a characteristic that makes ¹⁵³Sm suitable for both therapeutic and diagnostic (theranostic) applications. radiacode.comresearchgate.netfrontiersin.org

The emitted beta particles are responsible for the therapeutic effect. radiacode.com These particles have a limited range in tissue, which localizes the radiation dose to the target sites, minimizing damage to surrounding healthy tissue. avmi.net The gamma photon emission allows for scintigraphic imaging, enabling visualization of the radiopharmaceutical's distribution in the body to confirm its uptake in skeletal lesions. radiacode.comradiopaedia.orgresearchgate.net

Radiation TypeEnergy (keV)Abundance (%)Application
Beta (β⁻)640 (Emax)30Therapeutic
Beta (β⁻)710 (Emax)50Therapeutic
Beta (β⁻)810 (Emax)20Therapeutic
Gamma (γ)10329Diagnostic Imaging

Chelation Chemistry of Samarium-153 with Ethylenediaminetetramethylenephosphonic Acid (EDTMP)

The effective delivery of ¹⁵³Sm to bone tissue is facilitated by its chelation with the ligand ethylenediaminetetramethylenephosphonic acid (EDTMP). nih.gov When administered alone, the ionic form of samarium (¹⁵³Sm³⁺) has a low affinity for bone. nih.gov However, when complexed with EDTMP, it is effectively targeted to the skeleton. nih.gov

Ligand Design and Binding Characteristics of EDTMP

EDTMP is a tetraphosphonate chelator that exhibits a high affinity for areas of active bone mineralization. openmedscience.comavmi.netradiopaedia.org Its structure allows it to bind strongly to the hydroxyapatite (B223615) component of bone. researchgate.net The phosphonate (B1237965) groups in EDTMP act as binding sites for the samarium ion. researchgate.net This targeting mechanism is similar to that of other bone-seeking radiopharmaceuticals, such as Technetium-99m methylene (B1212753) diphosphonate (⁹⁹mTc-MDP). radiopaedia.org

Complex Formation and Stability

The complexation of ¹⁵³Sm with EDTMP results in the formation of a stable radiopharmaceutical, [¹⁵³Sm]EDTMP. nih.govnih.gov This complex is formed by the interaction of the samarium ion with the phosphonate groups of the EDTMP ligand. researchgate.net Studies have shown that the resulting complex is stable, which is crucial to prevent the release of free ¹⁵³Sm in the body and ensure targeted delivery to bone tissue. researchgate.net The stability constant (logKML) for the Sm-EDTMP complex has been reported to be 20.71 in a 0.15 M NaCl solution at 25 °C. researchgate.net

Radiopharmaceutical Formulation and Quality Control Methodologies

Samarium (153Sm) lexidronam is formulated as a sterile, non-pyrogenic, clear, colorless to light amber isotonic solution for intravenous administration. rxlist.comunm.edu The formulation typically contains samarium-153 lexidronam, along with calcium and sodium. unm.edu It is supplied frozen and must be thawed at room temperature before use. rxlist.comasianjpr.com

Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. This includes tests for sterility, bacterial endotoxins, radionuclidic purity, and radiochemical purity. who.intdrugfuture.com Radionuclidic purity ensures that the radioactivity is primarily from ¹⁵³Sm, with limits on impurities like Europium-154. drugfuture.com Radiochemical purity confirms that a high percentage of the ¹⁵³Sm is complexed with EDTMP. drugfuture.com Thin-layer chromatography is a method used to determine the radiochemical purity. who.int The final product should have a pH between 7.0 and 8.5. rxlist.comunm.edu

Lyophilized Kit Preparation and Evaluation in Research Settings

In research and clinical settings, this compound is typically prepared using a lyophilized (freeze-dried) kit. This method offers convenience and consistency for the on-site preparation of the radiopharmaceutical.

The formulation of these kits involves preparing a solution containing the chelating agent, EDTMP, along with stabilizing agents. A batch of lyophilized EDTMP kits can be prepared using EDTMP, sodium hydroxide (B78521) (NaOH), and anhydrous calcium carbonate (CaCO₃). The components are dissolved in highly-purified water, stirred, and filtered through a sterile filter. Aliquots of this solution are then dispensed into glass vials and subjected to a lyophilization process to create a stable, freeze-dried powder.

To prepare the final radiopharmaceutical, the lyophilized kit is reconstituted with a sterile solution, typically 0.9% sodium chloride, followed by the addition of the radioactive [¹⁵³Sm]SmCl₃ solution. The pH of the reaction mixture is adjusted to a range of 7.0 to 8.5, and the vial is incubated at room temperature for approximately 15 minutes to allow for the chelation process, where the ¹⁵³Sm ion is complexed by the EDTMP molecule.

Evaluation of these in-house prepared kits in research settings includes assessing the radiolabeling efficiency and ensuring the final product is sterile and pyrogen-free.

Table 1: Example Composition of a Lyophilized EDTMP Kit Vial This table is interactive and data can be sorted by clicking the column headers.

Component Quantity per Vial Purpose
EDTMP 35 mg Chelating agent for Samarium-153
Calcium Carbonate (CaCO₃) 10.2 mg Stabilizing agent

Radiochemical Purity and Stability Assessment Protocols

Ensuring the radiochemical purity and stability of the final ¹⁵³Sm-EDTMP complex is critical for its intended use. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form, which is the ¹⁵³Sm-EDTMP complex. Impurities, such as free, uncomplexed ¹⁵³Sm³⁺, must be minimized.

A standard protocol for assessing radiochemical purity is Instant Thin Layer Chromatography (ITLC). In this method, a small spot of the prepared radiopharmaceutical is placed on a stationary phase, such as an ITLC-silica gel sheet. The sheet is then eluted with a mobile phase, a common example being a mixture of ammonium (B1175870) hydroxide, methanol, and water (NH₄OH:MeOH:H₂O in a 0.2:2:4 ratio). In this system, the desired ¹⁵³Sm-EDTMP complex migrates with the solvent front, while impurities like free ¹⁵³Sm³⁺ remain at the origin. The distribution of radioactivity on the chromatogram is then analyzed with a radio-TLC scanner to calculate the percentage of radiochemical purity.

Stability studies are conducted to determine how long the compound maintains its high purity under specified storage conditions. For ¹⁵³Sm-EDTMP, stability is typically assessed by performing radiochemical purity tests at various time points after its preparation. Research has shown that the ¹⁵³Sm-EDTMP complex can exhibit excellent initial radiochemical purity of over 99% and maintain high stability, with purity remaining above 98% for up to 21 days when incubated at room temperature.

Table 2: Radiochemical Purity of ¹⁵³Sm-EDTMP Over Time This table is interactive and data can be sorted by clicking the column headers.

Time Point Average Radiochemical Purity (%) Standard Deviation (±)
Initial (Day 0) 99.72 0.06
Day 21 98.30 0.17

Data derived from stability studies of a research-prepared batch.

Detection and Characterization of Radiolysis Products

Radiolysis is the decomposition of a chemical compound by ionizing radiation. In the context of this compound, the beta and gamma emissions from ¹⁵³Sm can cause the degradation of the EDTMP ligand over time, leading to a decrease in radiochemical purity. The primary product of this degradation detected by standard quality control methods is free, unchelated ¹⁵³Sm³⁺. Detection of this impurity is accomplished using the ITLC methods described previously, where it is separated from the intact ¹⁵³Sm-EDTMP complex.

Beyond radiolysis products, the characterization of impurities in the final radiopharmaceutical preparation also involves assessing radionuclidic impurities that arise during the production of Samarium-153 itself. researchgate.netnih.gov Due to the nuclear reactions involved in its production from enriched ¹⁵²Sm targets, long-lived radioisotopes of europium, specifically Europium-152 (¹⁵²Eu) and Europium-154 (¹⁵⁴Eu), are often present as unavoidable contaminants. researchgate.netnih.gov

The presence of these europium impurities is a concern due to their long half-lives, which can increase the radiation dose to the patient and contribute to long-term radioactive waste. researchgate.net Characterization and quantification of these metallic impurities are performed using high-resolution gamma-ray spectrometry, which can identify the distinct gamma emissions of ¹⁵²Eu and ¹⁵⁴Eu in the final product. researchgate.netnih.gov Various radiochemical separation methods, such as ion-exchange chromatography and solvent extraction, have been reviewed as potential strategies to remove these impurities before patient administration. nih.govresearchgate.net

Mechanism of Action and Biological Targeting Specificity

Molecular and Cellular Mechanisms of Action

The action of Samarium (153Sm) lexidronam is initiated by its systemic distribution and subsequent localization to target tissues, where it exerts its radiotherapeutic effects at a cellular level.

The EDTMP component of the compound is a tetraphosphonate that acts as a chelator for the Samarium-153 (B1220927) radioisotope. openmedscience.comnih.gov This complex demonstrates a strong affinity for the mineral component of the bone matrix, concentrating in association with hydroxyapatite (B223615) crystals. nih.goveuropa.eu The mechanism of uptake is chemisorption, where the phosphonate (B1237965) groups in the EDTMP molecule bind to the calcium in the hydroxyapatite of the bone. This biochemical affinity is fundamental to the drug's ability to target skeletal tissue. europa.eu Studies have shown that hydroxyapatite, a natural constituent of bone, is an effective carrier for beta-emitting radionuclides like Samarium-153. nih.gov

This compound preferentially accumulates in regions of the skeleton characterized by high bone turnover and increased osteoblastic activity. openmedscience.comnih.govdrugbank.com Metastatic bone lesions, particularly those of an osteoblastic or sclerotic nature, trigger significant bone remodeling and mineralization. openmedscience.com This accelerated metabolic activity creates sites of new bone formation that avidly attract the radiopharmaceutical. nih.gov The agent concentrates in these areas of enhanced metabolic activity, specifically localizing to the layer of osteoid that is undergoing mineralization. europa.eu This selective targeting is crucial for delivering radiation directly to the cancerous lesions. openmedscience.com

The therapeutic action of this compound is mediated by the radioactive decay of Samarium-153. openmedscience.com This isotope has a physical half-life of 46.3 hours (1.93 days) and decays by emitting both beta particles (electrons) and a gamma photon. nih.govnih.govunm.edu The beta particles are responsible for the therapeutic effect, while the 103 keV gamma photon allows for imaging and biodistribution assessment. nih.gov

The emitted beta particles have a range of energies, with a maximum energy of 0.81 MeV and an average energy of approximately 0.23 MeV. openmedscience.comnih.govunm.edu These particles travel a limited distance in tissue, which focuses the radiation dose on the target site. The average range of energy deposition is about 0.6 mm, with a maximum penetration of up to 3.0 mm. nih.govunm.edu Specifically, the beta particles travel an average of 1.7 mm in bone and 3.1 mm in soft tissue. unm.eduresearchgate.net This short range allows for the delivery of high, localized doses of radiation to the tumor cells while minimizing exposure to adjacent healthy tissues, such as the bone marrow. openmedscience.comresearchgate.net

PropertyValueSource(s)
Physical Half-life 46.3 hours (1.93 days) nih.gov, unm.edu,
Primary Emissions Beta (β-) particles, Gamma (γ) photon nih.gov, openmedscience.com, unm.edu
Mean Beta Energy ~0.23 MeV (233 keV) openmedscience.com, unm.edu,
Maximum Beta Energy 0.81 MeV nih.gov, nih.gov
Gamma Photon Energy 103 keV nih.gov, , nih.gov
Max. Particle Range (Water) 3.0 mm unm.edu
Mean Particle Range (Bone) 1.7 mm unm.edu, researchgate.net

This table presents the key radiotherapeutic properties of Samarium-153.

Once localized within the skeletal matrix at the site of a metastasis, the beta particles emitted by Samarium-153 exert a cytotoxic effect on the surrounding tumor cells. openmedscience.com The energy deposited by these particles causes ionization events that damage cellular components, most critically the DNA. openmedscience.com This damage disrupts essential cellular processes, including metabolism and proliferation. openmedscience.com As a result, the compromised cancer cells may undergo apoptosis (programmed cell death) or lose their ability to divide, leading to a reduction in tumor activity and, consequently, pain relief. openmedscience.com

Radiotherapeutic Effects via Beta Particle Emission and Energy Deposition

Principles of Biological Targeting and Specificity

The clinical utility of this compound is highly dependent on its ability to differentiate between malignant and healthy tissue, thereby concentrating its therapeutic radiation dose where it is most needed.

The compound exhibits a high degree of specificity for bone metastases over normal bone and surrounding soft tissues. openmedscience.comnih.govnih.gov Clinical studies have demonstrated that the localization of this compound in bone lesions is significantly higher than in adjacent, healthy bone tissue. nih.gov The affinity for areas of osteoblastic activity is reported to be five times greater than for normal bone. nih.gov Research has found that the concentration of the complex in newly formed bone, such as that in osteoblastic metastases, can be 10- to 20-fold higher per gram than in normal bone. nih.gov

This preferential uptake results in a favorable lesion-to-normal bone ratio, which has been quantified in several studies. Imaging studies have reported an average lesion-to-normal bone accumulation ratio of approximately 5:1. europa.eusapub.org One study found a mean lesion-to-bone ratio of 4.04 ± 2.62. nih.gov Following intravenous injection, the agent clears rapidly from the bloodstream and soft tissues; less than 1% of the dose remains in circulation within an hour. nih.gov The portion not taken up by the skeleton is quickly excreted through the urinary system, further minimizing radiation exposure to non-target organs. nih.govnih.gov

ComparisonUptake Ratio / FindingSource(s)
Affinity (Osteoblastic vs. Normal Bone) 5-fold greater nih.gov
Localization (Metastasis vs. Normal Bone) 10 to 20-fold higher per gram nih.gov
Lesion-to-Normal Bone Ratio (Approx.) 5:1 europa.eu, sapub.org
Lesion-to-Normal Bone Ratio (Mean ± SD) 4.04 ± 2.62 nih.gov

This table summarizes the preferential uptake of this compound in metastatic bone lesions compared to normal bone tissue.

Theranostic Properties through Co-Emitted Gamma Photons for Research Imaging

Samarium (¹⁵³Sm) lexidronam is classified as a theranostic agent due to the dual nature of its radioactive decay, which concurrently emits both therapeutic beta particles and imageable gamma photons. researchgate.netopenmedscience.comradiacode.com This unique characteristic allows for non-invasive imaging to be performed following administration, providing valuable data for research and confirming the biodistribution of the therapeutic agent. openmedscience.comwisc.edu The physical properties of Samarium-153 that enable these theranostic applications are detailed below.

Table 1: Physical Decay Characteristics of Samarium-153

Property Value Citation
Physical Half-Life ~46.3 hours (1.93 days) nih.govradiopaedia.orgcarelonmedicalbenefitsmanagement.com
Primary Therapeutic Emission Beta (β⁻) Particles radiacode.comrichtlijnendatabase.nl
Maximum Beta Particle Energies 810 keV (20%), 710 keV (30%), 640 keV (50%) nih.gov
Imageable Emission Gamma (γ) Photon wisc.eduradiopaedia.org
Gamma Photon Energy 103 keV (or 103.2 keV) researchgate.netnih.govradiopaedia.orgnih.gov

| Gamma Photon Abundance | 28% - 29% | nih.govnih.govscielo.br |

The co-emission of a 103 keV gamma photon is a key feature that facilitates the use of Samarium (¹⁵³Sm) lexidronam in research imaging. researchgate.net This specific energy is suitable for detection by standard scintigraphic gamma cameras, allowing for the visualization of the radiopharmaceutical's distribution throughout the body after it has been administered. richtlijnendatabase.nlscielo.br This imaging capability provides a direct method to confirm that the agent has localized to the target areas of high bone turnover, such as skeletal metastases, while clearing from healthy soft tissues. openmedscience.com

Research studies have extensively used this imaging property to evaluate the in-vivo behavior of the compound. nih.gov Imaging confirms the rapid uptake of ¹⁵³Sm-lexidronam into bone, with studies showing complete clearance of the agent from non-skeletal tissues within 6 to 8 hours post-injection. nih.gov This ability to track the agent provides a means to perform dosimetry estimations, calculating the absorbed radiation dose to both target lesions and non-target organs like the urinary bladder. nih.gov

Furthermore, the scintigraphic images obtained from ¹⁵³Sm-lexidronam are directly comparable to those from standard diagnostic bone scans. nih.gov Research findings indicate that the uptake and localization patterns are qualitatively and quantitatively indistinguishable from images produced by Technetium-99m (Tc-99m) based bone scanning agents. radiopaedia.orgnih.gov This correlation is significant because it allows the widely used Tc-99m bone scan to serve as a reliable tool for identifying potential candidates for therapy. nih.gov The suitability of the 103 keV photon for Single Photon Emission Computed Tomography (SPECT) imaging has also been noted, offering potential for more detailed three-dimensional localization studies. researchgate.net

Table 2: Research Imaging Findings for ¹⁵³Sm-Lexidronam

Research Finding Details Citation
Biodistribution Confirmation Gamma scintigraphy visually confirms the rapid localization of the agent in skeletal lesions and its clearance from soft tissues. openmedscience.comnih.gov
Dosimetry Estimation Imaging data is used to calculate estimated radiation absorbed doses to bone surfaces and other organs. nih.govnih.gov
Equivalence to Diagnostic Scans Uptake in bone lesions is indistinguishable from that observed with Tc-99m based diagnostic bone scanning agents. radiopaedia.orgnih.gov
Clearance from Blood Blood clearance is biexponential, with half-lives of approximately 5.5 minutes and 65 minutes. nih.gov

| Excretion Pathway | Radioactivity not localized to the skeleton is rapidly cleared from the body, primarily via urine. | nih.gov |

Preclinical Research and Animal Model Investigations

In Vivo Studies in Animal Models

Preclinical Pharmacokinetic Evaluations in Animal Species (e.g., Rats, Dogs)

Blood Clearance Kinetics

Preclinical studies in animal models have demonstrated that Samarium-153 (B1220927) lexidronam exhibits rapid clearance from the bloodstream. Following intravenous administration, the clearance of radioactivity from the blood follows a biexponential pattern. The initial, rapid phase of clearance has a half-life of approximately 5.5 minutes. This is followed by a slower clearance phase with a half-life of about 65 minutes. Within the first 30 minutes after injection, the concentration of the radioactive compound in the blood decreases to about 15% of the initial dose. Less than 1% of the injected radioactivity remains in the blood after this initial period. This rapid blood clearance is a key pharmacokinetic characteristic of the compound.

Table 1: Blood Clearance Kinetics of Samarium-153 Lexidronam in Animal Models

Time Point Percentage of Injected Dose Remaining in Blood (Mean ± SD) Clearance Half-Life (t½)
First 30 minutes 15% (±8%) 5.5 minutes (±1.1 minutes)
Excretion Pathways and Metabolite Analysis

The primary route of excretion for Samarium-153 lexidronam that does not localize to bone is through the kidneys. nih.gov Preclinical animal studies have shown that the radioactivity not taken up by the skeleton is rapidly cleared from the body via urine, with excretion being largely complete within 6 hours. nih.gov Analysis of urine samples from subjects administered Samarium-153 lexidronam indicates that the complex is excreted intact. asianjpr.com The excreted compound consists of a single species containing one atom of Samarium-153 and one molecule of the chelating agent, ethylenediaminetetramethylenephosphonic acid (EDTMP). asianjpr.com This suggests that the compound does not undergo significant metabolism before being eliminated from the body. asianjpr.com

Investigation of Effects on Bone Marrow and Hematopoiesis in Animal Models

Preclinical investigations in animal models, particularly dogs, have identified a dose-related, reversible myelosuppression as the principal toxicity associated with Samarium-153 lexidronam. nih.gov Following administration, a decrease in the circulating levels of white blood cells (WBCs) and platelets is observed. nih.gov These hematological parameters typically reach their lowest point (nadir) between two to four weeks after administration and subsequently recover to pretreatment levels within five to six weeks. nih.gov Studies involving very high doses in dogs, intended to ablate the bone marrow, further confirmed this effect. nih.gov In mice, Samarium-153 lexidronam has been used for targeted bone marrow radioablation to facilitate allogeneic hematopoietic chimerism. nih.govresearchgate.net A single administration of the compound, in conjunction with transient T-cell costimulatory blockade, enabled the successful engraftment of bone marrow cells and the establishment of stable chimerism. nih.govresearchgate.net

Therapeutic Efficacy Assessment in Animal Models of Bone Neoplasia (e.g., Osteosarcoma, Skull Tumors)

Table 2: Therapeutic Efficacy of Samarium-153 Lexidronam in Canine Bone Tumor Models

Study Population Key Findings Median Survival Time
20 dogs with primary skull tumors (multilobular osteochondrosarcoma or osteosarcoma) 4 dogs showed subjective improvement; 13 had progressive disease. nih.gov 144 days (range: 3 to 1,314 days) nih.gov

Comparative Studies with Other Radiopharmaceuticals or Therapeutic Modalities in Preclinical Models

Preclinical research has positioned Samarium-153 lexidronam in the context of other bone-targeting radiopharmaceuticals. While direct comparative efficacy studies in animal models are not extensively detailed in the provided search results, the rationale for its development stems from the limitations of earlier agents like Phosphorus-32 and Strontium-89. Samarium-153 lexidronam offers advantages due to its favorable physical characteristics, including a shorter half-life of 46.3 hours and the emission of both therapeutic beta particles and an imageable gamma photon. nih.gov This allows for a high dose of radiation to be delivered to the target lesions over a short period with less long-term residual activity in the bone marrow compared to longer-lived isotopes. nih.gov The ability to image the biodistribution of Samarium-153 lexidronam is a distinct feature not shared by all therapeutic radiopharmaceuticals. nih.gov

Advanced Research Topics and Methodological Innovations

Novel Production Methods and Radiopharmaceutical Design

The therapeutic efficacy of radiopharmaceuticals can be significantly influenced by their molar activity (or specific activity). For targeted radionuclide therapy (TRNT), a high molar activity is crucial to deliver a sufficient radiation dose to the target cells without saturating the receptors. The conventional production of Samarium-153 (B1220927) (¹⁵³Sm) via neutron activation of ¹⁵²Sm results in a "carrier-added" product with low specific activity, which has limited its application in TRNT. nih.govnih.gov

To overcome this limitation, a new production method has been developed to produce ¹⁵³Sm with a significantly higher specific activity. nih.govfrontiersin.org This method involves the neutron irradiation of a highly enriched ¹⁵²Sm target in a high-flux nuclear reactor, followed by the isolation of the produced ¹⁵³Sm from the target material using mass separation. nih.govfrontiersin.org This process has been shown to increase the specific activity by approximately 265 times. frontiersin.org

The availability of high-molar-activity ¹⁵³Sm opens up new possibilities for its use in TRNT. nih.govsckcen.be Proof-of-concept studies have demonstrated the potential of this high-activity ¹⁵³Sm by radiolabeling it to DOTA-TATE, a carrier molecule that targets somatostatin (B550006) receptor 2 (SSTR2), which is overexpressed in certain tumors. nih.govsckcen.beornl.gov In vitro studies showed that [¹⁵³Sm]Sm-DOTA-TATE could reduce the viability and clonogenic potential of SSTR2-expressing cells in an activity-dependent manner. sckcen.beornl.gov Biodistribution studies in mice also revealed rapid clearance and significant tumor uptake and retention. sckcen.beornl.gov

The following table highlights the key aspects of high-molar-activity ¹⁵³Sm production and its potential applications.

FeatureDescriptionReference(s)
Production Method Neutron activation of highly enriched ¹⁵²Sm followed by mass separation to isolate ¹⁵³Sm. nih.gov, frontiersin.org
Advantage Significantly higher specific activity compared to conventional methods. frontiersin.org
Potential Application Targeted Radionuclide Therapy (TRNT) for receptor-positive tumors. sckcen.be, nih.gov
Preclinical Evidence Successful radiolabeling to DOTA-TATE with demonstrated in vitro efficacy and favorable in vivo biodistribution. sckcen.be, ornl.gov

Research into alternative chelators and targeted delivery systems for Samarium-153 aims to improve the pharmacokinetic properties, targeting specificity, and therapeutic efficacy of ¹⁵³Sm-based radiopharmaceuticals.

Samarium-153 Oxabiphor (¹⁵³Sm-ETMP) has been developed as a strategic alternative to ¹⁵³Sm-Lexidronam, particularly to address patent and territorial exclusivity constraints. openmedscience.com It is a beta-emitting radiopharmaceutical designed to alleviate pain from osteoblastic bone metastases by binding to sites of high bone turnover and delivering a targeted therapeutic dose of radiation. openmedscience.com Its properties are similar to those of ¹⁵³Sm-Lexidronam. openmedscience.com

Samarium-153-DOTMP (¹⁵³Sm-1,4,7,10-tetraazacyclododecanetetramethylenephosphonic acid) is another promising bone-seeking radiopharmaceutical. snmjournals.orgopenmedscience.com Preclinical studies in rat models have shown that ¹⁵³Sm-DOTMP has a favorable biodistribution and clearance profile. snmjournals.org Importantly, it does not exhibit a saturation effect at dosages that would be administered for therapeutic intent, which is a potential advantage over ¹⁵³Sm-EDTMP at higher doses. snmjournals.orgresearchgate.net The skeletal uptake and clearance of ¹⁵³Sm-DOTMP make it a suitable candidate for a therapeutic bone-seeking radiopharmaceutical. snmjournals.org The DOTMP ligand effectively chelates the radioactive samarium ion, preventing its premature release, and targets sites of high bone turnover. openmedscience.com

The exploration of such alternative chelators is crucial for the continuous improvement of ¹⁵³Sm-based therapies, potentially offering advantages in terms of stability, biodistribution, and therapeutic index. nih.govusask.ca

Research into Expanded Applications in Targeted Radionuclide Therapy (TRNT)

Beyond its established role in palliating pain from bone metastases, research into Samarium (153Sm) lexidronam is exploring its potential as a cytotoxic agent in various oncological settings. This expansion into Targeted Radionuclide Therapy (TRNT) leverages the compound's ability to deliver targeted radiation to sites of high bone turnover, aiming for direct anti-neoplastic effects.

Current research is focused on several key areas:

Combination Therapies: Studies are investigating the synergistic effects of 153Sm-lexidronam when combined with other cancer treatments. For instance, phase I and II clinical trials in prostate cancer patients have shown that combining 153Sm-lexidronam with docetaxel-based chemotherapy can lead to a significant decrease in prostate-specific antigen (PSA) levels, with manageable side effects. The goal of combining it with chemotherapy or external beam radiotherapy is to amplify cytotoxicity against cancer cells.

Hematologic Malignancies: The application of 153Sm-lexidronam is being explored in hematologic cancers that affect the bone marrow. In multiple myeloma, preclinical studies showed that the combination of 153Sm-lexidronam and bortezomib (B1684674) resulted in synergistic anti-myeloma activity. Subsequent clinical trials have indicated that this combination is well-tolerated and shows clinical activity in patients with relapsed or refractory multiple myeloma. Furthermore, high doses have been used in myeloablative chemotherapy regimens as a conditioning agent before stem cell transplantation.

Primary Bone Tumors: Research has extended to primary bone cancers like osteosarcoma. In this context, 153Sm-lexidronam can deliver radiation to multiple unresectable lesions simultaneously, providing localized cell-killing effects without significant damage to surrounding soft tissue. Early studies in canine osteosarcoma models showed that the agent could induce durable remissions, particularly in smaller lesions.

These expanded applications suggest a shift in the use of 153Sm-lexidronam from a purely palliative agent to a therapeutic one with cytotoxic potential across a range of malignancies affecting the bone.

Research Methodologies for Assessing Biological Response and Dosimetry

Preclinical dosimetry studies in animal models are crucial for estimating the absorbed radiation dose to both target tumors and healthy tissues, thereby predicting potential efficacy and toxicity. Canine models have been particularly valuable due to the similarities between spontaneous canine osteosarcoma and the human form of the disease.

In dose-escalation studies conducted in dogs, the primary dose-limiting toxicity observed was related to myelosuppression, specifically a decrease in white blood cells and platelets. A key finding from a dosimetry study in a canine osteosarcoma model was that approximately 20 Gy could be delivered to bone tumors. This provides a basis for estimating the therapeutic doses required for anti-tumor effects. Unexpectedly, even at very high doses intended for bone marrow ablation in dogs, spontaneous recovery of marrow function was observed. This was attributed to the retention of marrow function in the mid-shaft of long bones, where the beta particles from 153Sm could not uniformly penetrate the marrow space.

The absorbed dose to the bone marrow is a critical parameter in these studies. Calculations based on Medical Internal Radiation Dose (MIRD) methodology provide estimates for the radiation dose received by different tissues. While these are often calculated for humans, the principles are applied in preclinical animal model analysis.

Target Organ/TissueAbsorbed Dose per Unit of Administered Activity (mGy/MBq)Reference
Red Marrow1.54
Bone Surfaces6.76
Urinary Bladder Wall0.097
Kidneys0.018

This table presents generalized absorbed dose estimates based on human data, which informs the interpretation of animal dosimetry studies.

These animal studies are essential for establishing the relationship between administered activity, absorbed dose in tumors and critical organs, and the resulting biological response, paving the way for clinical applications.

The gamma photon (103 keV) emitted by Samarium-153 allows for scintigraphic imaging, enabling the visualization of the radiopharmaceutical's biodistribution and uptake in lesions. This "theranostic" capability is a key advantage, as it allows for post-therapy confirmation of targeting. Advanced imaging modalities like Single Photon Emission Computed Tomography (SPECT) have significantly enhanced the precision of these assessments.

The use of three-dimensional SPECT, often combined with Computed Tomography (SPECT/CT), provides far more precise imaging of heterogeneous radiation absorption within a tumor compared to traditional planar imaging. This improved resolution helps to correct for effects like "spillout," where the radioactivity appears to extend beyond the true tumor boundaries.

Recent technological innovations have further improved imaging quality. Ultra-fast, high-resolution whole-body SPECT using 3D-ring Cadmium Zinc Telluride (CZT) detectors has been applied to imaging after 153Sm-lexidronam administration. This newer technology offers higher sensitivity and resolution, allowing for faster scans and providing higher contrast and lesion detectability compared to conventional SPECT systems. Patient-specific 3D internal dosimetry, which is critical for effective and safe therapy, can be achieved by coupling quantitative SPECT/CT images with Monte Carlo simulation packages for dose calculation. These advanced imaging techniques are crucial for developing more accurate patient-specific dosimetry and for monitoring therapeutic response.

The mechanism of action of 153Sm-lexidronam is intrinsically linked to bone turnover. The ethylenediaminetetramethylene phosphonate (B1237965) (EDTMP) component of the molecule has a high affinity for hydroxyapatite (B223615), a key mineral in bone. It preferentially localizes in areas of active bone remodeling and increased mineralisation, which are characteristic of osteoblastic metastases. Consequently, the skeletal uptake of the compound is highly correlated with the extent of metastatic disease.

Research models are used to quantitatively assess the impact of 153Sm-lexidronam on bone turnover and remodeling. This often involves monitoring biochemical markers of bone metabolism.

Biochemical MarkerTypical Finding in Research ModelsReference
Alkaline Phosphatase (AP)No significant change observed in some studies.
Prostatic Acid Phosphatase (PAP)No significant change observed.
Prostate-Specific Antigen (PSA)Significantly increased at 3 months in one study.

This table summarizes findings on key biochemical markers in studies involving 153Sm-lexidronam.

While direct markers of bone turnover like alkaline phosphatase have not shown consistent changes in all studies, the imaging data from bone scans and SPECT clearly demonstrate the agent's localization to sites of high osteoblastic activity. The radionuclide bone scan is considered a reliable method for identifying patients who may benefit from this therapy, as it highlights areas of enhanced bone turnover where the radiopharmaceutical is likely to accumulate.

Future Directions and Translational Research Considerations

Optimization of Delivery and Targeting Mechanisms through Advanced Research

The core of Samarium (153Sm) lexidronam's function lies in its targeted delivery mechanism. The EDTMP component of the compound acts as a bone-seeking agent due to its high affinity for the hydroxyapatite (B223615) mineral component of bone. openmedscience.com This allows the complex to localize preferentially in areas of active bone formation, a characteristic feature of osteoblastic metastases. Research shows that this targeting results in an average metastasis-to-normal-bone uptake ratio of 5:1.

Preclinical studies have demonstrated that the chelation of the Samarium-153 (B1220927) ion with EDTMP is crucial for its efficacy. nih.gov When administered intravenously without the chelator, the soluble Samarium-153 ion shows little propensity for bone. nih.gov The complex, however, clears rapidly from the blood and soft tissues, with the portion not bound to the skeleton being quickly excreted through urine. nih.gov This selective accumulation in the skeletal matrix delivers a concentrated dose of therapeutic beta radiation directly to the metastatic sites, thereby sparing surrounding healthy tissues. openmedscience.com Future research aims to further enhance this targeting, potentially by exploring modifications to the chelator or developing next-generation ligands that could offer even greater specificity for tumor-induced bone turnover, thereby improving the therapeutic ratio.

Expanding Therapeutic Applications beyond Current Indications in Preclinical Research

While established for treating painful bone metastases, ongoing research is investigating the utility of this compound in other oncological settings. Preclinical and early-phase studies are exploring its potential as a cytotoxic agent in various cancers that involve the bone.

The bone marrow microenvironment is central to the pathology of multiple myeloma. Preclinical research has shown that this compound possesses anti-myeloma activity. In vitro studies demonstrated that treatment with the compound led to a 50% reduction in the clonogenic activity of myeloma cell lines. nih.gov Furthermore, in murine models of myeloma, treatment with this compound extended the median survival from 18 to 25 days. nih.gov

Researchers have also explored its use in combination with other agents. Preclinical studies combining this compound with the proteasome inhibitor bortezomib (B1684674) showed synergistic anti-myeloma effects, leading to reduced cell viability in human multiple myeloma cell lines and prolonged survival in murine models. nih.gov These promising preclinical findings have paved the way for early-phase clinical trials to assess its role in treating relapsed or refractory multiple myeloma. nih.gov

The primary application of this compound has been in solid tumors that produce osteoblastic or mixed bone metastases, most notably prostate and breast cancer. openmedscience.comresearchgate.net However, its potential is being evaluated in other bone-forming cancers. Osteosarcoma, a primary bone cancer, represents a logical area for investigation.

Preclinical studies in both murine and canine models of osteosarcoma have shown encouraging results. Research in immunodeficient mice with implanted human osteosarcoma demonstrated the efficacy of the compound. nih.gov Early studies in dogs with naturally occurring osteosarcomas found that those with small lesions, metastatic disease, or tumors in the axial skeleton responded well. nih.gov A dosimetry study in a canine model indicated that a significant radiation dose of approximately 20 Gy could be delivered to bone tumors. nih.gov

Preclinical and Early Phase Research in Osteosarcoma
Model SystemKey FindingReference
Canine Osteosarcoma ModelApproximately 20 Gy of radiation delivered to bone tumors. nih.gov
Canine Osteosarcoma (Spontaneous)Durable remissions observed in 7 of 40 dogs, with good responses in small or metastatic lesions. nih.gov
Murine Model (Human Osteosarcoma Implant)Demonstrated effective treatment of orthotopic human osteosarcoma. nih.gov

High-dose myeloablative therapy is a key component of conditioning regimens prior to hematopoietic stem cell transplantation. However, conventional total-body irradiation carries significant toxicity. Preclinical research has explored using high doses of this compound as a method for targeted bone marrow radioablation, aiming to reduce the side effects associated with external irradiation.

A study in a murine model demonstrated that administering this compound along with transient T-cell costimulatory blockade could achieve high levels of stable allogeneic hematopoietic chimerism. nih.gov This suggests that such targeted radiation could effectively create space in the bone marrow for donor cells to engraft without the harsh systemic effects of traditional conditioning, potentially broadening the applicability of bone marrow transplantation for inducing tolerance. nih.gov This approach is being investigated for hematologic malignancies that heavily involve the bone marrow. nih.gov

Development of Predictive Biomarkers and Patient Stratification Strategies in Research Models

A significant area of translational research focuses on identifying which patients are most likely to benefit from this compound therapy. Currently, patient selection relies heavily on imaging. A radionuclide bone scan using technetium-99m (99mTc)-labeled bisphosphonates is standard practice to confirm the presence of osteoblastic metastases, as increased uptake on these scans correlates with the high bone turnover that this compound targets. openmedscience.com

However, researchers are investigating more sophisticated biomarkers. The development of molecular and biochemical markers could lead to a more personalized approach. openmedscience.com Research in the broader field of bone metastases suggests several potential candidates that could be explored in preclinical models for radiopharmaceutical therapy.

Potential Biomarkers for Bone Metastasis and Therapy Response
Biomarker TypeExamplePotential Role in Research ModelsReference
Bone Turnover MarkersTRACP-5b (Tartrate-resistant acid phosphatase 5b)Indicator of osteoclast activity and bone resorption; levels correlate with disease progression. nih.gov
Tumor-Derived MarkersPSA (Prostate-Specific Antigen)Monitored in prostate cancer studies with 153Sm-EDTMP; decreases can indicate treatment response. nih.gov
Cell Surface ReceptorsCXCR4Facilitates tumor cell migration to bone; could be a predictive marker for metastasis. nih.gov
General Tumor MarkersCEA (Carcinoembryonic antigen)Used to detect and monitor bone metastases in cancers like breast and lung. frontiersin.org

In some prostate cancer-specific studies, changes in markers like Prostate-Specific Antigen (PSA) and prostatic acid phosphatase (PAP) have been evaluated post-treatment with this compound, with some patients showing significant decreases, suggesting these could serve as response biomarkers. nih.gov Future research in animal models will likely focus on correlating baseline levels of these and other novel biomarkers with treatment efficacy to develop robust patient stratification strategies. openmedscience.com

Long-Term Follow-up Studies in Animal Models and Preclinical Safety Aspects

Preclinical safety studies are fundamental to understanding the toxicological profile of any therapeutic agent. Escalating single- and multiple-dose studies of this compound have been conducted in dogs. The primary toxicity observed was a predictable and dose-related myelosuppression, characterized by a decrease in circulating white blood cells and platelets. nih.gov This effect was transient, with blood counts typically reaching their lowest point (nadir) at 2 to 4 weeks post-administration and recovering to baseline levels by 5 to 6 weeks. nih.gov

Q & A

Basic Research Questions

Q. How is the optimal dosing regimen for Samarium (153Sm) lexidronam determined in clinical trials, and what parameters are critical in dose customization?

  • Methodological Answer: Dosing is weight-based (37 MBq/kg) and validated via pharmacokinetic studies showing rapid renal clearance and bone uptake . Critical parameters include:

  • Bone scintigraphy confirmation using [99mTc]-labeled bisphosphonates to ensure osteoblastic metastasis eligibility .
  • Hematological thresholds : Bone marrow recovery (platelet count >100,000/mm³, WBC >3,500/mm³) must precede repeat dosing every 8+ weeks .
  • Toxicity monitoring : Dose adjustments are guided by transient myelosuppression data (Grade 3–4 in 10–15% of patients) .

Q. What methodologies are employed to assess the pharmacokinetic profile and biodistribution of this compound?

  • Methodological Answer: Preclinical/clinical studies use:

  • Gamma spectrometry : Leveraging 153Sm’s 103 keV gamma emission (28% abundance) for real-time biodistribution tracking .
  • Urinary excretion analysis : 65.5% skeletal uptake and 59% renal excretion within 6 hours post-injection, measured via gamma counters .
  • Autoradiography : Quantifying uptake ratios between metastatic (5:1) and normal bone .

Q. What are the standardized criteria for patient selection in clinical trials evaluating this compound?

  • Methodological Answer: Key criteria include:

  • Bone scan confirmation : ≥2:1 uptake ratio in metastatic vs. symmetric normal bone via [99mTc]-bisphosphonate scintigraphy .
  • Exclusion of myelosuppressed patients : Absolute neutrophil count ≥1,500/mm³ and platelet count ≥100,000/mm³ at baseline .
  • Primary tumor agnosticism : Trials enroll patients with prostate, breast, or lung cancer metastases, provided osteoblastic lesions are confirmed .

Advanced Research Questions

Q. How do researchers address contradictions in reported efficacy metrics (e.g., pain relief duration) across clinical trials?

  • Methodological Answer: Discrepancies (e.g., 4-week vs. 16-week pain relief ) are resolved through:

  • Standardized pain metrics : Visual Analogue Scale (VAS) and opioid use reduction are cross-validated in blinded trials .
  • Subgroup stratification : Analyzing efficacy by primary tumor type (e.g., prostate vs. breast cancer) and metastatic burden .
  • Dose-response modeling : Correlating absorbed radiation dose (18–80 Gy) with AUPC (Area Under Pain Curve) metrics .

Q. What experimental approaches evaluate the synergy between this compound and immunotherapy?

  • Methodological Answer: Studies use:

  • Flow cytometry : Post-153Sm exposure, tumor cells (e.g., LNCaP) show upregulated Fas, MUC-1, and ICAM-1, enhancing CTL-mediated killing .
  • Co-culture assays : Antigen-specific cytotoxic T lymphocytes (CTLs) are incubated with irradiated tumor cells to quantify apoptosis .
  • Combination trials : Sequential administration after immune checkpoint inhibitors to avoid concurrent myelotoxicity .

Q. How is the specific activity of this compound optimized to enhance therapeutic efficacy?

  • Methodological Answer: Challenges in carrier-added production are mitigated via:

  • Mass separation techniques : Isotopic enrichment of 152Sm targets to reduce non-radioactive impurities .
  • Chelation efficiency : Optimizing EDTMP:153Sm molar ratios to ensure >90% complexation at physiological pH .
  • Dosimetry modeling : Monte Carlo simulations to balance beta emission (E_avg = 233 keV) penetration depth (1.7 mm in bone) against off-target toxicity .

Q. What models investigate the immunomodulatory effects of 153Sm lexidronam on the tumor microenvironment?

  • Methodological Answer: Preclinical models include:

  • Humanized mice : Engrafted with patient-derived bone metastases to study CTL infiltration post-therapy .
  • 3D bone-mimetic scaffolds : Tumor cells cultured in hydroxyapatite-rich matrices to simulate metastatic niches .
  • Cytokine profiling : ELISA-based detection of IFN-γ and granzyme B in irradiated co-cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.